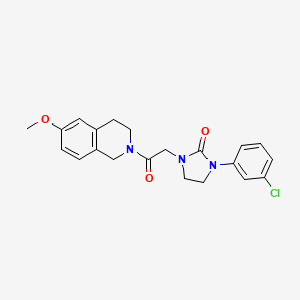

1-(3-chlorophenyl)-3-(2-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)imidazolidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-chlorophenyl)-3-(2-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)imidazolidin-2-one is a useful research compound. Its molecular formula is C21H22ClN3O3 and its molecular weight is 399.88. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 1-(3-chlorophenyl)-3-(2-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)imidazolidin-2-one is a novel chemical entity that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following structure:

- Molecular Formula : C19H20ClN3O3

- Molecular Weight : 373.83 g/mol

The presence of a 3-chlorophenyl group and a 6-methoxy-3,4-dihydroisoquinoline moiety suggests potential interactions with various biological targets, including enzymes and receptors involved in neurodegenerative diseases and cancer.

Research indicates that this compound may exert its effects through multiple pathways:

- Indoleamine 2,3-dioxygenase (IDO) Inhibition : The compound has been shown to modulate IDO activity, which plays a crucial role in immune regulation and tumor microenvironments. Inhibition of IDO can enhance anti-tumor immunity and improve responses to cancer therapies .

- Neuroprotective Effects : Preliminary studies suggest that the compound may have neuroprotective properties, potentially beneficial in treating conditions like Parkinson's disease. This is linked to its ability to interact with dopaminergic pathways .

Cytotoxicity Studies

In vitro studies have demonstrated that the compound exhibits selective cytotoxicity against various cancer cell lines. For instance:

- Melanoma Cells : The compound showed significant cytotoxic effects on melanoma cells compared to normal cells, indicating its potential as a therapeutic agent in oncology .

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| Melanoma (VMM917) | 5.0 | 4.9 |

| Normal Fibroblasts | 24.5 | - |

Case Studies

- Parkinson's Disease Model : In a rodent model of Parkinson's disease, administration of the compound resulted in improved motor functions and reduced neurodegeneration markers, suggesting therapeutic potential for neurodegenerative disorders .

- Cancer Treatment Synergy : A study explored the combination of this compound with standard chemotherapy agents. Results indicated enhanced efficacy against tumor growth in xenograft models, supporting its use as an adjunct therapy in cancer treatment .

Research Findings

Recent literature highlights the following key findings regarding the biological activity of the compound:

- Antitumor Activity : The compound was found to inhibit tubulin polymerization, similar to known antitumor agents like colchicine, with an IC50 value significantly lower than many existing treatments .

- Immunomodulatory Effects : Inhibition of IDO by this compound was associated with increased levels of tryptophan and decreased kynurenine levels in treated subjects, indicating a shift towards a more favorable immune response .

Aplicaciones Científicas De Investigación

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has shown significant cytotoxic effects against various human cancer cell lines. For instance, in vitro assays demonstrated that the compound inhibits cell proliferation, with mean growth inhibition values indicating potent activity against tumor cells . The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer therapy.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The presence of the isoquinoline moiety is believed to enhance its interaction with microbial targets, leading to increased efficacy .

Study 1: Anticancer Evaluation

In a notable study conducted by the National Cancer Institute (NCI), the compound was subjected to a panel screening against over sixty cancer cell lines. The results indicated a promising profile with an average growth inhibition rate suggesting its potential as an anticancer agent .

Study 2: Antimicrobial Screening

Another study focused on evaluating the antimicrobial efficacy of the compound against various pathogens. The findings revealed significant inhibition zones against tested microorganisms, particularly Mycobacterium smegmatis, suggesting potential applications in treating infections .

Data Tables

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Imidazolidinone Ring

The imidazolidin-2-one ring undergoes regioselective substitution under acid-catalyzed conditions. In a study of structurally similar imidazolidinones, trifluoroacetic acid (TFA) promoted reactions with aromatic and heterocyclic nucleophiles (e.g., phenols) yielded 4-substituted derivatives as the major product (up to 93%) due to lower activation energy for the 4-position pathway .

Mechanism :

-

Step 1 : Protonation of the carbonyl oxygen forms an oxonium ion, facilitating intramolecular cyclization.

-

Step 2 : Methanol elimination generates an iminium cation intermediate.

-

Step 3 : Nucleophilic attack occurs preferentially at the 4-position via transition state TS3 , which is energetically favored over the 5-position pathway by ~5 kcal/mol .

Example Reaction :

| Reactant | Conditions | Product | Yield | Regioselectivity (4:5) |

|---|---|---|---|---|

| Phenol | TFA (5 mol%), toluene, Δ | 4-Phenoxyimidazolidin-2-one | 85% | 9:1 |

Hydrolysis of the Amide Linkage

The amide group connecting the imidazolidinone and dihydroisoquinoline moieties is susceptible to acid- or base-mediated hydrolysis. While specific data for this compound is limited, analogous amides hydrolyze under:

-

Acidic conditions (HCl, H₂O, Δ): Cleavage to carboxylic acid and amine.

-

Basic conditions (NaOH, H₂O/EtOH, Δ): Formation of carboxylate and ammonia.

Factors Influencing Reactivity :

-

Electron-withdrawing groups (e.g., 3-chlorophenyl) increase electrophilicity of the carbonyl carbon.

-

Steric hindrance from the dihydroisoquinoline group may slow hydrolysis kinetics.

Reactivity of the Methoxy Group

The 6-methoxy substituent on the dihydroisoquinoline ring can undergo demethylation or nucleophilic substitution. For example:

-

Demethylation : HI or BBr₃ in CH₂Cl₂ removes the methyl group to yield a hydroxyl substituent .

-

SN2 Reactions : Methoxy groups react with strong nucleophiles (e.g., amines) under high temperatures or microwave irradiation.

Reduction of the Dihydroisoquinoline Ring

The 3,4-dihydroisoquinoline moiety can be further reduced to a tetrahydroisoquinoline using catalysts like Pd/C or PtO₂ under H₂ atmosphere. This modification enhances conformational flexibility and may impact biological activity .

Cross-Coupling Reactions

The 3-chlorophenyl group participates in palladium-catalyzed couplings (e.g., Suzuki-Miyaura) with boronic acids, enabling diversification of the aromatic ring. Typical conditions include Pd(PPh₃)₄, Na₂CO₃, and a 3:1 dioxane/H₂O solvent system at 80–100°C .

Key Research Findings

-

Regioselectivity : The 4-position of the imidazolidinone ring is kinetically favored for substitution due to Curtin-Hammett control .

-

Catalyst Optimization : Reducing TFA loading from 15 equivalents to 5 mol% maintained high yields (85–93%) while minimizing side reactions .

-

Stability : The compound’s amide bond is stable under physiological pH but hydrolyzes rapidly in strongly acidic or basic environments.

Propiedades

IUPAC Name |

1-(3-chlorophenyl)-3-[2-(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]imidazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClN3O3/c1-28-19-6-5-16-13-23(8-7-15(16)11-19)20(26)14-24-9-10-25(21(24)27)18-4-2-3-17(22)12-18/h2-6,11-12H,7-10,13-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBFQUYIRKAOHDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CN(CC2)C(=O)CN3CCN(C3=O)C4=CC(=CC=C4)Cl)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.